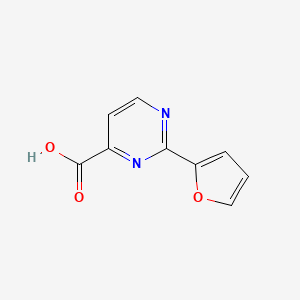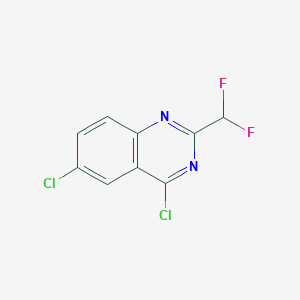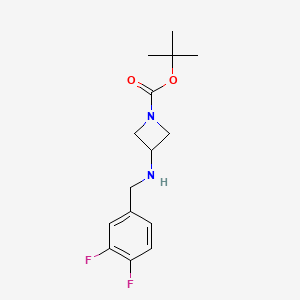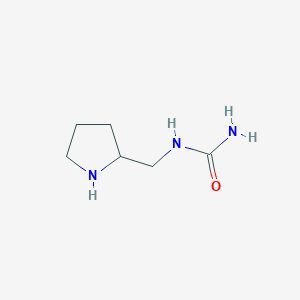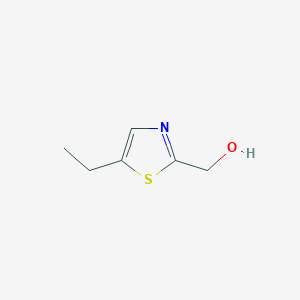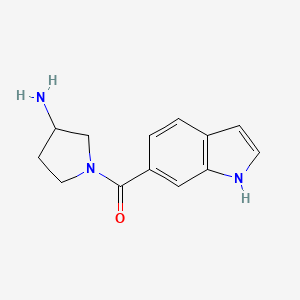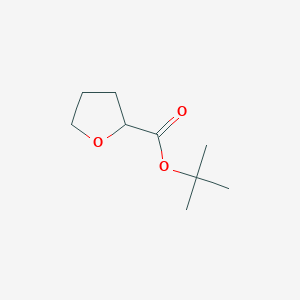
1-(2-甲磺酰苯基)丙醇-2
描述
1-(2-Methanesulfonylphenyl)propan-2-ol is a chemical compound with the molecular formula C10H14O3S . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 1-(2-Methanesulfonylphenyl)propan-2-ol consists of a propane chain with an alcohol group (OH) and a methanesulfonylphenyl group attached .科学研究应用
实用且安全的磺酰化
- 应用:使用甲磺酰氯对醇(包括 2-炔基和 2-烯基醇)进行磺酰化。
- 发现:该方法以其在大规模应用中的安全性和效率而著称。它避免了危险副产物的产生,并且可以应用于复杂的光学活性化合物 (Tanabe 等,1995).
热致液晶性质
- 应用:研究烷基铵烷磺酸盐的液晶性质。
- 发现:甲磺酸盐,包括 1-(2-甲磺酰苯基)丙醇-2 的衍生物,表现出近晶 A 相,其性质因烷基链长度而异 (松永 & 西田,1988).
辅酶 M 类似物及其活性
- 应用:合成 2-(甲硫基)乙烷磺酸盐类似物及其在酶系统中的活性。
- 发现:该研究探索了各种磺酸盐类似物在与甲烷生物合成相关的酶系统中的活性 (Gunsalus 等,1978).
对映选择性合成
- 应用:脂肪酶介导的手性化合物动力学拆分。
- 发现:该研究在三氟化合物的合成中实现了高对映体纯度,表明在立体选择性合成中的潜在应用 (清水等,1996).
酮的不对称氢化
- 应用:α-羟基芳香酮的氢化。
- 发现:该方法导致高对映选择性地合成二醇,证明了其在不对称合成中的潜力 (大熊等,2007).
生化分析
Biochemical Properties
1-(2-Methanesulfonylphenyl)propan-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels.
Cellular Effects
The effects of 1-(2-Methanesulfonylphenyl)propan-2-ol on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 1-(2-Methanesulfonylphenyl)propan-2-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Methanesulfonylphenyl)propan-2-ol can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that it can have lasting effects on cellular function, with potential implications for in vitro and in vivo studies . Understanding these temporal effects is essential for its application in research and therapeutic contexts.
Dosage Effects in Animal Models
The effects of 1-(2-Methanesulfonylphenyl)propan-2-ol vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses could lead to toxic or adverse effects . Threshold effects are also observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
1-(2-Methanesulfonylphenyl)propan-2-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels . Understanding these interactions is crucial for elucidating the compound’s role in metabolism.
Transport and Distribution
The transport and distribution of 1-(2-Methanesulfonylphenyl)propan-2-ol within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which can affect its overall activity and function.
Subcellular Localization
1-(2-Methanesulfonylphenyl)propan-2-ol is localized to specific subcellular compartments, where it exerts its effects . Targeting signals and post-translational modifications may direct the compound to particular organelles, influencing its activity and function within the cell.
属性
IUPAC Name |
1-(2-methylsulfonylphenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-8(11)7-9-5-3-4-6-10(9)14(2,12)13/h3-6,8,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQHTNZORNLLQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1S(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


